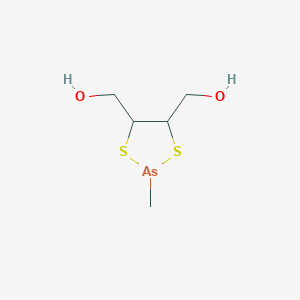
(2-Methyl-1,3,2-dithiarsolane-4,5-diyl)dimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methyl-1,3,2-dithiarsolane-4,5-diyl)dimethanol is an organoarsenic compound characterized by the presence of arsenic and sulfur atoms in its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1,3,2-dithiarsolane-4,5-diyl)dimethanol typically involves the reaction of arsenic trichloride with a suitable dithiol compound under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of a base such as triethylamine. The resulting intermediate is then treated with a reducing agent to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
(2-Methyl-1,3,2-dithiarsolane-4,5-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the arsenic atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted arsenic compounds.
科学的研究の応用
(2-Methyl-1,3,2-dithiarsolane-4,5-diyl)dimethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (2-Methyl-1,3,2-dithiarsolane-4,5-diyl)dimethanol involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
(2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol: Similar in structure but contains oxygen instead of arsenic and sulfur.
(2,2-Dimethyl-1,3-dioxane-4,5-diyl)dimethanol: Another related compound with a different ring structure.
Uniqueness
(2-Methyl-1,3,2-dithiarsolane-4,5-diyl)dimethanol is unique due to the presence of arsenic and sulfur atoms, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
特性
CAS番号 |
137845-64-8 |
|---|---|
分子式 |
C5H11AsO2S2 |
分子量 |
242.2 g/mol |
IUPAC名 |
[5-(hydroxymethyl)-2-methyl-1,3,2-dithiarsolan-4-yl]methanol |
InChI |
InChI=1S/C5H11AsO2S2/c1-6-9-4(2-7)5(3-8)10-6/h4-5,7-8H,2-3H2,1H3 |
InChIキー |
MCHONHMBEHLPBC-UHFFFAOYSA-N |
正規SMILES |
C[As]1SC(C(S1)CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


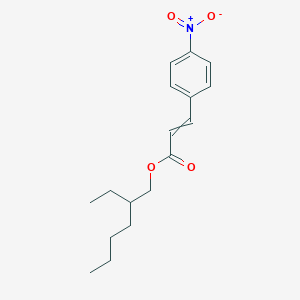
![3-(Iodomethyl)-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14283669.png)
![2-Diazonio-1-[2-(octa-1,7-diyn-1-yl)phenyl]prop-1-en-1-olate](/img/structure/B14283671.png)
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-hexadecyl-5,6-dihydro-](/img/structure/B14283675.png)
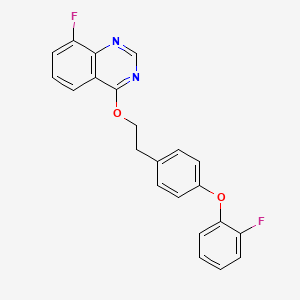
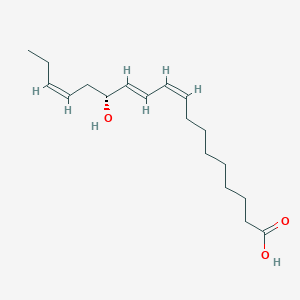
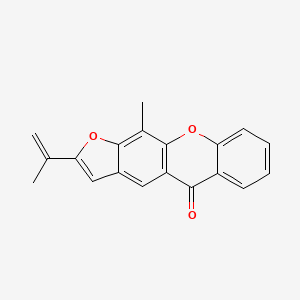
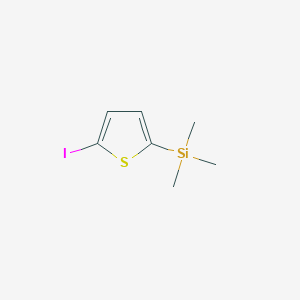
![Methyl 3-[(4-hydroxyphenyl)sulfanyl]prop-2-enoate](/img/structure/B14283690.png)
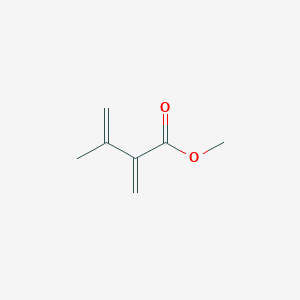
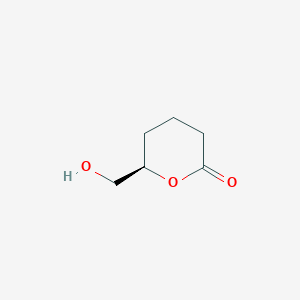
![Aziridine, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14283715.png)
![Benzonitrile, 2-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]amino]-](/img/structure/B14283723.png)
![Lithium, [4-(trimethylsilyl)-3-butynyl]-](/img/structure/B14283735.png)
